Distearyl phosphate

Description

Overview of Phosphate (B84403) Ester Chemistry in Biological and Synthetic Systems

Phosphate esters are a class of organic compounds derived from phosphoric acid and alcohols. They are fundamental to various biological processes and have extensive applications in synthetic chemistry. In biological systems, phosphate esters are integral components of DNA and RNA, where they form the phosphodiester backbone that links nucleosides. libretexts.org They also play a crucial role in energy metabolism, with adenosine (B11128) triphosphate (ATP) being the primary energy currency of the cell. libretexts.org

In the realm of synthetic chemistry, phosphate esters are valued for their versatility. silverfernchemical.com They are synthesized by reacting phosphoric acid or its derivatives with alcohols, resulting in mono-, di-, or triesters. silverfernchemical.com These esters exhibit a wide range of properties, from being effective emulsifiers and surfactants to acting as flame retardants, plasticizers, and lubricants. silverfernchemical.com Their functionality stems from the presence of a polar phosphate head and one or more nonpolar alkyl or aryl tails, which imparts amphiphilic character. ontosight.ai

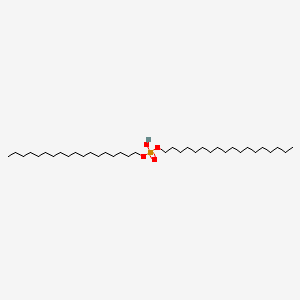

Structural Characteristics and Nomenclature of Dialkyl Phosphates

Dialkyl phosphates, such as distearyl phosphate, are characterized by two alkyl groups esterified to a central phosphate moiety. libretexts.org The general structure consists of a phosphorus atom double-bonded to one oxygen atom and single-bonded to two alkoxy groups (-OR) and one hydroxyl group (-OH). libretexts.org This structure confers a net negative charge at physiological pH due to the deprotonation of the hydroxyl group, making them anionic surfactants. libretexts.org

The nomenclature of dialkyl phosphates follows standard organic chemistry rules. The name "this compound" indicates the presence of two stearyl (C18) alkyl chains attached to a phosphate group. Its systematic IUPAC name is dioctadecyl hydrogen phosphate.

Scope and Significance of Academic Research on this compound

Academic research on this compound is multifaceted, with a significant focus on its application in drug delivery systems, particularly in the formation of liposomes. polysciences.com Studies have investigated its role in enhancing the stability and encapsulation efficiency of liposomes for the delivery of therapeutic agents. polysciences.comfrontiersin.org Research also extends to its properties as a surfactant and emulsifier in various formulations. Furthermore, analytical studies have focused on developing and refining methods for its characterization and quantification in different matrices. researchgate.netnih.gov

Chemical and Physical Properties

The distinct properties of this compound are a direct result of its molecular structure, which features a hydrophilic phosphate head and two long, hydrophobic stearyl tails.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H75O4P | |

| Molecular Weight | 603.0 g/mol | |

| IUPAC Name | dioctadecyl hydrogen phosphate | |

| CAS Number | 3037-89-6 | |

| Appearance | White waxy solid | core.ac.uk |

| Melting Point | 81-83 °C | core.ac.uk |

| Solubility | Low solubility in polar solvents | |

| Thermal Stability | High |

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through several chemical routes, primarily involving the esterification of stearyl alcohol with a phosphorus-containing reagent.

One common laboratory and industrial method involves the direct reaction of stearyl alcohol with phosphoric acid. This process typically requires elevated temperatures and often a catalyst to drive the esterification reaction to completion.

An alternative and frequently used industrial synthesis route employs phosphorus oxychloride (POCl3). In this method, stearic acid reacts with phosphorus oxychloride, followed by a neutralization step with a base to yield this compound. Another approach involves the oxidation of distearyl phosphite (B83602). core.ac.uk

More advanced synthetic strategies have also been developed. For instance, a method starting from 3-halogenated propylene (B89431) has been reported, which involves a series of reactions including oxidation, addition with stearic anhydride (B1165640) or stearoyl halide, introduction of a protected phosphate group, and subsequent deprotection. google.com

Applications in Pharmaceutical and Industrial Contexts

The amphiphilic nature of this compound underpins its wide range of applications in both pharmaceutical and industrial settings.

Role in Liposome (B1194612) Formulation and Drug Delivery

This compound is a key excipient in the formulation of liposomes, which are microscopic vesicles used for drug delivery. researchgate.net Its incorporation into the lipid bilayer of liposomes offers several advantages. The negative charge imparted by the phosphate group can increase the stability of the liposome suspension through electrostatic repulsion, preventing aggregation. polysciences.com

Furthermore, DSPC (distearoylphosphatidylcholine), a related compound, is used in thermosensitive liposomes, which are designed to release their encapsulated drug cargo upon localized heating at a target site. frontiersin.org The inclusion of such saturated phospholipids (B1166683) contributes to the rigidity and stability of the liposome membrane. polysciences.com Research has shown that liposomes formulated with this compound derivatives can enhance the encapsulation efficiency of certain drugs.

Industrial Applications as a Surfactant and Emulsifier

In various industrial applications, this compound functions as a highly effective surfactant and emulsifier. Its ability to reduce the surface tension between immiscible liquids, such as oil and water, makes it valuable in the formulation of a wide array of products. ontosight.ai

In the cosmetics industry, it is utilized in creams and lotions to stabilize emulsions and provide a desirable texture. ontosight.ai It also finds use in the manufacturing of lubricants and plasticizers due to its lubricating and thermal stability properties.

Analytical and Spectroscopic Characterization

A variety of analytical techniques are employed to characterize this compound and ensure its purity and structural integrity.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is a particularly powerful tool for the analysis of organophosphorus compounds like this compound. researchgate.net It provides information about the chemical environment of the phosphorus atom, allowing for the differentiation between monoesters, diesters, and other phosphate species. researchgate.net 1H NMR is also used to confirm the structure, showing characteristic signals for the protons in the stearyl chains. core.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for P-O-C and P=O bonds can be observed, confirming the phosphate ester structure.

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of lipids, including this compound. nih.gov Coupled with detectors like an Evaporative Light Scattering Detector (ELSD), HPLC can be used to determine the purity of this compound and to quantify it in complex mixtures such as liposomal formulations. nih.gov

Thin-Layer Chromatography (TLC): TLC can be employed for the qualitative analysis and separation of this compound from other components in a mixture. google.com

Properties

IUPAC Name |

dioctadecyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXGWNKDEMTFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863065 | |

| Record name | Dioctadecyl orthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3037-89-6 | |

| Record name | Distearyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distearyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctadecyl orthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47N7586GSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Interactions and Supramolecular Assembly of Distearyl Phosphate

Principles of Amphiphilic Self-Assembly in Aqueous and Non-Aqueous Environments

Distearyl phosphate (B84403) (DSP) is an amphiphilic molecule, possessing a hydrophilic (water-attracting) phosphate head group and two hydrophobic (water-repelling) stearyl tails. ontosight.ai This dual nature drives its self-assembly into organized structures in both aqueous and non-aqueous environments. The process is a spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.gov

In aqueous solutions, DSP molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water molecules. This leads to the formation of various supramolecular structures, including micelles and vesicles. nih.gov

Micelles: These are spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic phosphate head groups form the outer shell, interacting with the surrounding water. imreblank.ch The formation of micelles is a cooperative process that occurs above a specific concentration known as the critical micelle concentration (CMC). acs.org

Vesicles (Liposomes): These are spherical structures composed of a lipid bilayer enclosing an aqueous core. The bilayers are formed by two layers of DSP molecules, with their hydrophobic tails facing each other and their hydrophilic head groups oriented towards the aqueous core and the external aqueous environment. researchgate.netnih.gov Vesicles can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). nih.govnih.gov The formation of vesicles from di-n-alkyl phosphates like DSP has been confirmed by transmission electron microscopy. researchgate.net

The specific architecture formed depends on factors such as the concentration of the amphiphile, temperature, pH, and the presence of other molecules. imreblank.ch

The self-assembly of distearyl phosphate is governed by a delicate balance of several non-covalent forces: nih.gov

Hydrophobic Interactions: This is the primary driving force for self-assembly in aqueous solutions. The tendency of the long hydrocarbon tails of DSP to avoid contact with water molecules leads to their aggregation, which is an entropically driven process. nih.govresearchgate.net

Electrostatic Forces: The phosphate head group of DSP is negatively charged at neutral pH. acs.org Electrostatic repulsion between these charged head groups influences the packing of the molecules and the curvature of the resulting aggregate. nih.govnih.gov These repulsive forces can be modulated by the presence of counterions in the solution, which can screen the charges and affect the stability and size of the self-assembled structures. nih.gov

Hydrogen Bonding: The phosphate head group can act as a hydrogen bond acceptor, interacting with water molecules and other hydrogen bond donors in the system. rsc.org Hydrogen bonding plays a significant role in the stability and directionality of the self-assembled structures. nih.gov

The interplay of these forces determines the final size, shape, and stability of the supramolecular assemblies formed by this compound. nih.gov

Formation of Micellar and Vesicular Architectures

Phase Behavior and Morphological Characterization of Self-Assembled Systems

The self-assembled structures of this compound can exist in different physical states or phases, and they can undergo transitions between these phases in response to changes in environmental conditions such as temperature and pressure.

Dispersions of DSP in water can form liquid crystalline phases, which are states of matter that have properties between those of a conventional liquid and a solid crystal. In these phases, the molecules have some degree of orientational order but lack long-range positional order.

Studies using techniques like differential scanning calorimetry (DSC) and fluorescence polarization have shown that DSP vesicles undergo a phase transition from a gel (ordered) state to a liquid-crystalline (disordered) state. researchgate.net For DSP vesicles, this cooperative transition occurs at approximately 72°C. researchgate.net Below this temperature, the hydrocarbon chains are in a more rigid, ordered state, and above it, they become more fluid and disordered.

The phase transition temperature is a critical parameter that influences the properties and applications of DSP-based systems. For instance, in drug delivery applications, the phase behavior is essential for the stability and release profiles of encapsulated drugs.

Table 1: Phase Transition Temperatures of this compound and Related Lipids

| Lipid | Phase Transition | Temperature (°C) | Method | Reference |

|---|---|---|---|---|

| This compound (DSP) | Gel to Liquid-Crystalline | 72 | Fluorescence Polarization | researchgate.net |

| This compound (DSP) | Gel to Liquid-Crystalline | ~72 | Not specified | |

| Distearoylphosphatidylcholine (DSPC) | Gel to Liquid-Crystalline | 55 | Not specified |

This compound and its derivatives can significantly influence the curvature of lipid membranes. This is particularly evident in mixtures with other lipids. For instance, studies on mixtures of distearoylphosphatidylinositol 4-phosphate (a derivative of DSP) and dioleoylphosphatidylcholine (DOPC) have shown that even at low concentrations (2 mol%), the DSP derivative can induce the formation of an inverse hexagonal phase (HII). researchgate.netrsc.orgrsc.org

The inverse hexagonal phase consists of cylindrical water channels arranged in a hexagonal lattice, with the lipid head groups facing the water core and the hydrocarbon tails filling the space between the cylinders. researchgate.netrsc.org The formation of this non-bilayer structure indicates a strong tendency of the lipid to induce negative membrane curvature. This property has significant implications for biological processes involving membrane fusion and fission. researchgate.net

Small-angle X-ray scattering (SAXS) has been a key technique to characterize these phases. For a 2 mol% DSPIP in DOPC system, SAXS images have confirmed the presence of the inverse hexagonal phase. rsc.org

Investigation of Liquid Crystalline Phases and Phase Transitions

Intermolecular Interactions in Multicomponent Lipid Systems

The presence of DSP can alter the phase behavior and domain formation in mixed lipid bilayers. For example, in mixtures of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylserine (B1226503) (DPPS), the addition of calcium ions can induce phase separation, leading to the formation of domains enriched in one lipid. nih.gov Similarly, in mixed systems of dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC) and distearoyl-sn-glycero-3-phosphatidylcholine (DSPC), increasing membrane curvature leads to a greater separation of the two lipid components during the phase transition. nih.gov

Molecular dynamics simulations have provided insights into the interactions at the molecular level. In mixtures of dioleoylphosphatidylcholine (DOPC) with various distearoyl lipids (including those with phosphate-containing headgroups), the interactions between different lipid species were found to influence the mechanical properties of the bilayer. nih.govacs.org Specifically, lipid-lipid interactions were found to be weaker in mixtures containing distearoylphosphatidylglycerol (DSPG) compared to those with other headgroups. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DSP |

| Dioleoylphosphatidylcholine | DOPC |

| Distearoylphosphatidylinositol 4-phosphate | DSPIP |

| Dipalmitoylphosphatidylcholine | DPPC |

| Dipalmitoylphosphatidylserine | DPPS |

| Dimyristoyl-sn-glycero-3-phosphatidylcholine | DMPC |

| Distearoyl-sn-glycero-3-phosphatidylcholine | DSPC |

| Dioleyl phosphate | DOP |

| Dielaidyl phosphate | DEP |

| Distearoylphosphatidylglycerol | DSPG |

| Phosphatidylcholine | PC |

| Phosphatidylethanolamine | PE |

| Cholesterol |

This compound Interactions with Other Phospholipids (B1166683) and Sterols

This compound (DSP), also known as distearoyl phosphatidic acid (DSPA), is an anionic phospholipid whose interactions within a lipid assembly are critical to the structure and function of the membrane. Its long, saturated distearoyl chains and charged phosphate headgroup dictate its behavior when mixed with other lipids, such as zwitterionic phospholipids and sterols.

The interactions of DSP with other membrane components are driven by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. The negatively charged phosphate group of DSP can engage in significant electrostatic interactions and hydrogen bonding with the headgroups of neighboring lipids. For instance, in mixed lipid systems, the phosphate group is a key site for interactions, influencing the packing and organization of the entire assembly. acs.orgfrontiersin.org The long, saturated 18-carbon chains of DSP contribute to strong van der Waals forces, promoting a more ordered or gel-like state in the lipid bilayer.

Cholesterol, a critical component in many model membranes, plays a complex role when interacting with phospholipids like DSP. It is known to have a "condensing effect," where it increases the packing density of the lipid acyl chains. acs.orgosti.gov Cholesterol positions itself within the bilayer with its hydroxyl group near the interfacial region, where it can interact with the phosphate and carbonyl groups of the phospholipids. nih.gov This interaction restricts the motion of the lipid tails, leading to a more ordered and less permeable membrane. nih.govhepvs.ch While cholesterol generally promotes order in fluid-phase lipids, it can introduce disorder in gel-phase lipids by disrupting the tight packing of saturated acyl chains. nih.gov The presence of cholesterol can significantly alter the phase behavior of phospholipid mixtures, often eliminating the sharp gel-to-liquid-crystalline phase transition. hepvs.ch Studies on mixed monolayers have shown that plant sterols, similar to cholesterol, have a higher affinity for phosphatidylcholines with long, saturated chains, indicating strong interactions with lipids like DSP. researchgate.net

The interaction between DSP (as DSPA) and other phospholipids has been demonstrated in monolayer studies. Research on Langmuir monolayers of anionic 1,2-distearoyl-sn-glycero-3-phosphate (DSPA) showed positive interactions with polysaccharide-coated magnetic nanoparticles, driven primarily by electrostatic forces. conicet.gov.ar This highlights the importance of DSP's charged headgroup in mediating interactions at the membrane surface. Furthermore, research on a related molecule, distearoylphosphatidylinositol 4-phosphate (DSPIP), at a low concentration of just 2 mol%, was shown to induce significant membrane curvature, promoting the formation of an inverse hexagonal (HII) phase in a mixture with dioleoylphosphatidylcholine (DOPC). researchgate.net This indicates that even minor amounts of specific anionic lipids like DSP derivatives can have profound effects on the supramolecular assembly of the membrane.

Table 1: Composition of Example Lipid Formulations Containing Saturated Phospholipids and Cholesterol This table provides examples of molar ratios used in liposome (B1194612) preparations that include long-chain saturated phospholipids, illustrating typical compositions for creating stable vesicles.

| Primary Phospholipid | Charged Lipid | Sterol | Molar Ratio (Primary:Charged:Sterol) | Reference |

|---|---|---|---|---|

| DSPC | DSPG | Cholesterol | 4:1:2 | universiteitleiden.nl |

| DSPC | DPPS | Cholesterol | 4:1:2 | universiteitleiden.nl |

| Phosphatidylcholine | - | Cholesterol | 1:0.5 to 1:1.25 | google.com |

| HSPC | DSPE-mPEG | Cholesterol | 65:5:30 (molar %) | mdpi.com |

Effects of Environmental Parameters on Interfacial Dynamics

Temperature: Temperature is a critical factor governing the phase state of lipid assemblies. Phospholipids like DSP, with their long, saturated acyl chains, exhibit a distinct gel-to-liquid-crystalline phase transition temperature (Tm). For the closely related 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), this transition occurs at a high temperature of 55°C. avantiresearch.com Below this temperature, the acyl chains are in a tightly packed, ordered (gel) state, resulting in a rigid and less permeable membrane. nih.gov Above the Tm, the chains become disordered and more mobile, leading to a fluid-like membrane. The stability and low permeability of DSP-containing membranes below their Tm make them suitable for applications requiring controlled release. avantiresearch.com The introduction of other molecules, like cholesterol, can modulate this temperature-dependent behavior, often broadening or even abolishing the sharp phase transition. hepvs.ch Supramolecular assemblies of amphiphiles are generally influenced by temperature, which affects the balance between enthalpic and entropic forces that control solubility and aggregation. nih.govresearchgate.net

pH: The pH of the surrounding aqueous environment directly impacts the protonation state of DSP's phosphate headgroup. The phosphate group has a pKa value such that it is typically negatively charged at neutral physiological pH. ku.dk Changes in pH can alter this charge, thereby modifying the electrostatic interactions within the membrane and between the membrane and other molecules. ku.dk For instance, a study using Langmuir monolayers of DSPA (distearoyl phosphatidic acid) found that lowering the subphase pH from 6.0 to 4.0 enhanced the insertion of positively charged nanoparticles into the monolayer. conicet.gov.ar This is attributed to changes in the surface charge and packing of the DSPA molecules. The protonation state of phosphate groups can shift depending on the local ionic environment, which can be perturbed by changes in lipid packing, affecting the local pH at the interface. nih.gov The charge of the headgroup is a crucial determinant of the interactions at the membrane surface, influencing the adsorption of proteins and other molecules. nih.gov Altering the pH can thus control the interfacial dynamics and the interaction of DSP-containing membranes with their surroundings.

Table 2: Influence of Environmental pH on Lipid Monolayer Interactions This table summarizes findings on how subphase pH affects the behavior of anionic phospholipid monolayers, demonstrating the sensitivity of interfacial dynamics to environmental conditions.

| Lipid System | Parameter Changed | Observed Effect | Reference |

|---|---|---|---|

| DSPA (Distearoyl Phosphatidic Acid) Monolayer | Subphase pH drop from 6.0 to 4.0 | Enhancement of the maximum insertion pressure (MIP) for polysaccharide-coated magnetic nanoparticles. | conicet.gov.ar |

| DPPC (Dipalmitoylphosphatidylcholine) Monolayer | Presence of ions (Na+, Ca2+) in subphase | Perturbation and dehydration of the phosphate headgroup, affecting its orientation. | osu.edu |

| Ionizable Lipid Nanoparticles | pH decrease | Protonation of lipid headgroups facilitates phase transitions (e.g., to inverse hexagonal phase), which is important for fusogenicity. | biorxiv.org |

Biophysical Studies of Distearyl Phosphate in Model Membrane Systems

Integration and Behavior within Artificial Lipid Bilayers

As an amphiphilic molecule, distearyl phosphate (B84403) readily integrates into artificial lipid bilayers, which are the foundational structure of liposomes and other model membranes. ontosight.aicymitquimica.com Its structure, comprising a hydrophilic phosphate headgroup and two hydrophobic stearyl tails, dictates its orientation within the bilayer. The hydrophobic tails align with the acyl chains of other lipids in the membrane's core, away from the aqueous environment, while the polar phosphate headgroup orients towards the aqueous phase at the bilayer surface. cymitquimica.combu.edu

Studies on tethered lipid bilayer membranes, used to investigate membrane protein interactions, have utilized lipids with similar saturated acyl chains, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), to construct stable platforms. nih.gov The behavior of distearyl phosphate is analogous, contributing to the formation of well-defined and stable bilayer structures essential for biophysical research. creative-biostructure.com

Modulation of Membrane Fluidity and Permeability Characteristics

The fluidity of a lipid bilayer is critically dependent on the nature of its constituent lipid tails. The presence of this compound significantly decreases membrane fluidity. This effect is attributed to its two long, fully saturated stearyl chains. Unlike unsaturated chains that have kinks, these straight saturated chains allow for close packing, which increases the van der Waals forces between adjacent lipid molecules. mdpi.com This tight packing results in a more ordered, gel-like (Lβ') phase, which is less fluid than the liquid-crystalline (Lα) phase. nih.gov

The phase transition temperature (Tm) is a key indicator of membrane fluidity, representing the temperature at which a bilayer transitions from a gel phase to a liquid-crystalline phase. Lipids with long, saturated acyl chains, such as this compound, have high phase transition temperatures. For instance, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which shares the same acyl chains, has a high Tm. cymitquimica.com Similarly, DSPE has a Tm of approximately 55°C. This high Tm means that at physiological temperatures, membranes containing a significant proportion of this compound will be in a more rigid and less fluid state.

| Lipid Component Feature | Effect on Membrane Fluidity | Biophysical Reason |

| Two Saturated Stearyl Chains | Decreases Fluidity | Straight acyl chains allow for tight packing and strong van der Waals interactions, leading to a more ordered, gel-like state. mdpi.com |

| High Phase Transition Temp. (Tm) | Decreases Fluidity at Physiological Temp. | The membrane remains in the less fluid gel phase at temperatures below the high Tm. cymitquimica.com |

This reduction in fluidity directly impacts membrane permeability. A less fluid, more tightly packed membrane presents a more formidable barrier to the passive diffusion of molecules across it. researchgate.net The reduced free volume between the lipid chains in the gel phase minimizes the transient pores through which water-soluble molecules might permeate. researchgate.netresearchgate.net Therefore, the incorporation of this compound into a model membrane typically leads to decreased permeability to ions and small solutes. researchgate.net

Impact on Membrane Stability and Integrity

The same molecular features that reduce the fluidity of membranes containing this compound also contribute to an increase in their stability and integrity. The strong intermolecular forces between the tightly packed saturated stearyl chains result in a more cohesive and robust bilayer. cymitquimica.com This increased stability is crucial for applications like liposomal drug delivery, where maintaining the integrity of the vesicle to prevent premature leakage of its contents is paramount. mdpi.com

Membranes enriched with this compound exhibit enhanced resistance to physical and chemical perturbations. The rigidity imparted by the saturated chains makes the bilayer less susceptible to mechanical stress and to disruption by detergents or other membrane-active agents. This enhanced stability is reflected in several ways:

Reduced Leakage: Liposomes formulated with lipids containing distearyl chains show minimized leakage of encapsulated contents. mdpi.com

Increased Structural Integrity: The high phase transition temperature ensures that the membrane remains in a stable, ordered state over a wider range of temperatures. cymitquimica.com

Resistance to Degradation: The rigid structure offers protection against enzymatic degradation by phospholipases, which often require a more fluid substrate.

The table below summarizes research findings on the stabilizing effects of distearoyl lipids in model membranes.

| Parameter | Observation with Distearoyl Lipids | Implication for Stability | Source |

| Membrane Packing | Tightly packed lipid structure | Increased bilayer cohesion and rigidity | |

| Phase Transition | High phase transition temperature | Stable in gel phase at physiological temperatures | cymitquimica.com |

| Liposome (B1194612) Formulation | Ideal for rigid liposome formulations | Enhanced nanoparticle circulation and resistance to degradation | |

| Electrostatic Repulsion | The negative charge on the phosphate group can cause electrostatic repulsion between layers in multilamellar vesicles or between separate vesicles. | Prevents aggregation and enhances colloidal stability of liposome suspensions. | mdpi.com |

Research on Lipid-Protein and Lipid-Peptide Interactions in Model Biomembranes

The lipid environment plays a crucial role in the structure and function of membrane proteins and peptides. The inclusion of this compound in model biomembranes can significantly influence these interactions. The physical state of the bilayer, as modulated by this compound, can affect protein conformation, oligomerization, and activity. researchgate.net

Coarse-grained molecular dynamics simulations have been employed to study the effect of lipid tail length on the distortion of the bilayer around membrane proteins. tandfonline.com In simulations involving the mechanosensitive channel of small conductance (MscS), bilayers composed of lipids with different tail lengths, including distearylphosphatidylcholine (DSPC), were used. The study found that the lipid bilayer adapts to allow the headgroups to interact with specific areas of the protein, and the extent of this distortion is dependent on the lipid tail length. tandfonline.com For instance, the phosphate headgroups of DSPC were drawn to interact with a ring of arginine residues on the protein. tandfonline.com

Research on the interaction of amphiphilic molecules with lipid monolayers provides further insight. Studies involving the lipopeptide surfactin (B1297464) (SRF) and monolayers composed of lipids with varying acyl chain lengths (including DSPC) revealed that the insertion and miscibility of the peptide are affected by the lipid's chain length. nih.gov An increase in the lipid acyl chain length, as with DSPC, was found to hinder the penetration of surfactin, likely due to the increased hydrophobic mismatch between the peptide and the thicker, more ordered membrane. This led to a stronger phase separation between the peptide and the lipid. nih.gov

These findings highlight how the biophysical properties imparted by distearyl chains—namely increased thickness, order, and rigidity—can modulate the complex interplay between lipids and proteins within a membrane.

| Research Area | Model System | Key Findings with Distearoyl Lipids | Source |

| Protein-Induced Bilayer Distortion | Coarse-grained molecular dynamics simulations with MscS protein in a DSPC bilayer. | The bilayer distorts to facilitate interaction between lipid headgroups and specific protein residues. The extent of distortion depends on the lipid tail length. | tandfonline.com |

| Peptide-Membrane Interaction | Surfactin (SRF) peptide interacting with a DSPC monolayer. | Increased acyl chain length of DSPC hinders peptide insertion and promotes phase separation between the lipid and peptide. | nih.gov |

Mechanistic Investigations of Enzymatic and Chemical Hydrolysis of Phosphate Diesters

Kinetic and Thermodynamic Analysis of Phosphate (B84403) Ester Bond Cleavage

The hydrolysis of phosphate diesters is generally a slow process. For instance, the half-life for the hydrolysis of a phosphodiester bond in DNA under physiological conditions has been estimated to be as long as 30 million years. samipubco.com Studies on model compounds provide insight into the kinetics and thermodynamics of this reaction. The hydrolysis of phosphate diesters can be significantly influenced by factors such as pH, temperature, and the nature of the leaving group. oup.comnih.gov

In alkaline solutions, the hydrolysis of various phosphate diester monoanions with 4-nitrophenyl as a common leaving group has been studied to determine thermodynamic parameters. While specific data for distearyl phosphate is not provided, the values for model compounds illustrate the non-spontaneous nature of the reaction, requiring energy input. oup.comnih.gov For example, the hydrolysis of bis-p-nitrophenyl phosphate (BpNPP) at 70 °C has a positive Gibbs free energy (ΔG) of 99.9 kJ·mol⁻¹, indicating an energetically unfavorable reaction. oup.comnih.gov

Table 1: Thermodynamic Parameters for the Alkaline Hydrolysis of Various Phosphate Diesters at 70°C This table presents data for model phosphate diester compounds to illustrate the general thermodynamic properties of this class of molecules.

| Compound Name | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | ΔG (kJ·mol⁻¹) |

|---|---|---|---|

| Bis-p-nitrophenyl phosphate (BpNPP) | 48.8 | -171.6 | 99.9 |

| Pyridyl-p-nitrophenyl phosphate (PypNPP) | 64.9 | -127.1 | 102.8 |

| Methyl-p-nitrophenyl phosphate (MpNPP) | 86.3 | -76.7 | 109.2 |

| Neopentyl phenyl-p-nitrophenyl phosphate (NppNPP) | 63.7 | -152.0 | 109.0 |

Source: Journal of Applied Organometallic Chemistry. oup.comnih.gov

These positive ΔG values highlight the intrinsic stability of the phosphate diester bond. oup.comnih.gov The negative entropy of activation (ΔS‡) observed in many phosphate diester hydrolysis reactions, such as for the cleavage of bis(p-nitrophenyl)phosphate by a copper complex (ΔS‡ = -95+/-18 J K⁻¹ mol⁻¹), is consistent with a bimolecular or associative mechanism where the transition state is more ordered than the reactants. researchgate.net

Exploration of Proposed Reaction Mechanisms: Associative, Dissociative, and Concerted Pathways

The hydrolysis of phosphate esters can proceed through several proposed mechanisms, primarily categorized as associative, dissociative, or concerted. researchgate.net

Associative Mechanism (ANDN): This is a two-step process involving the formation of a stable or transient pentacoordinated phosphorane intermediate. acs.orgmcgill.ca The nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the phosphorus center first, followed by the departure of the leaving group. This pathway is often favored in enzyme-catalyzed reactions and in reactions promoted by metal ions. researchgate.netresearchgate.net

Dissociative Mechanism (DN+AN): This is also a two-step mechanism, but it begins with the cleavage of the bond to the leaving group, forming a highly reactive, planar metaphosphate intermediate. This intermediate is then rapidly attacked by the nucleophile. mcgill.caallsciencejournal.com This pathway is considered more likely for phosphate monoesters and for substrates with very good leaving groups. ttu.ee

Concerted Mechanism (SN2-like): In this single-step pathway, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. mcgill.caaip.org The reaction proceeds through a single pentacoordinated transition state rather than a stable intermediate. aip.org The degree of bond formation versus bond cleavage in the transition state can vary, leading to mechanisms described as "associative-like" or "dissociative-like." acs.org

For dialkyl phosphates like this compound, which have poor leaving groups (alkoxides), the reaction mechanism is expected to have significant associative character. The cleavage of the P–O bond requires a strong nucleophile and/or substantial stabilization of the leaving group, often achieved through protonation by a general acid catalyst. researchgate.net

Enzymatic Catalysis of Phosphate Diester Hydrolysis by Phosphoesterases and Nucleases

Enzymes known as phosphodiesterases or nucleases can accelerate the rate of phosphate diester hydrolysis by factors of up to 10¹⁷. samipubco.com These enzymes provide a precisely structured active site that overcomes the high activation energy of the non-catalyzed reaction. Phospholipases are a class of enzymes that hydrolyze phospholipids (B1166683); specifically, phospholipase C (PLC) and phospholipase D (PLD) cleave the phosphodiester bonds in the headgroup of these lipids. allsciencejournal.com Given that this compound is a dialkyl phosphate, it is generally resistant to hydrolysis, and its cleavage would require specific phosphodiesterases. allsciencejournal.comrsc.org

The active sites of phosphodiesterases are tailored to bind the phosphate ester substrate and facilitate nucleophilic attack. Many of these enzymes are metalloenzymes, containing one or more metal ions that are crucial for catalysis. nih.govrsc.org The active sites typically feature a constellation of conserved amino acid residues that participate directly in the reaction.

Common catalytic residues include:

Histidine and Aspartate/Glutamate: These residues often function as general base catalysts, activating a water molecule by deprotonating it to generate a more potent hydroxide nucleophile. They can also act as general acid catalysts, protonating the leaving group to make it more stable upon departure. nih.gov

Arginine and Lysine: The positively charged side chains of these residues can stabilize the negative charges of the non-bridging phosphate oxygens and the developing negative charge in the transition state.

Tyrosine: The hydroxyl group of tyrosine can also participate in stabilizing the transition state.

For example, the active site of the HD-Pnk phosphoesterase is predicted to contain His33, His73, Asp74, His94, and His127 for coordinating a binuclear metal complex, with Lys77 and Arg166 positioned to interact with the scissile phosphate. Similarly, the 2H phosphoesterase superfamily is characterized by two conserved histidines in the active site. rsc.org

Metal ions are fundamental to the function of most phosphoesterases and nucleases. samipubco.com Divalent cations, particularly Zn²⁺, Mg²⁺, and sometimes Cu²⁺, Co²⁺, or Mn²⁺, are commonly found in the active sites. researchgate.net These metal ions can serve multiple catalytic roles:

Lewis Acid Catalysis: The metal ion can coordinate to a non-bridging oxygen of the phosphate group, polarizing the P-O bond and making the phosphorus atom more electrophilic and susceptible to nucleophilic attack.

Nucleophile Activation: A metal-bound water molecule has a lower pKa than free water, making it easier to deprotonate. This generates a metal-bound hydroxide ion, which is a potent nucleophile, even at neutral pH.

Leaving Group Stabilization: The metal ion can coordinate to the oxygen of the leaving group, stabilizing the developing negative charge as the bond breaks.

Structural Role: Metal ions help to properly orient the substrate and catalytic residues within the active site.

Many enzymes utilize a two-metal-ion mechanism where the two cations work in concert to perform these functions. nih.gov However, single-metal-ion mechanisms have also been identified. The specific metal ion can also regulate substrate specificity; for instance, calf intestinal alkaline phosphatase shows different metal ion requirements for its phosphomonoesterase and phosphodiesterase activities.

Active Site Characterization and Catalytic Residues

Development and Study of Biomimetic Models for Hydrolytic Activity

The challenge of cleaving the stable phosphate diester bond has spurred the development of artificial catalysts that mimic the function of natural phosphoesterases. These biomimetic models are valuable tools for elucidating reaction mechanisms and for potential applications as artificial nucleases. oup.com

A significant focus has been on creating metal complexes that can promote hydrolysis under mild conditions. Dinuclear metal complexes, often containing Zn²⁺, Cu²⁺, or Fe³⁺/Zn²⁺, have been designed to replicate the catalytic centers of metalloenzymes like alkaline phosphatase and purple acid phosphatase (PAP). researchgate.net For example, a heterodinuclear Fe³⁺···Zn²⁺ complex designed to mimic PAP was shown to favor an associative mechanism for the hydrolysis of dimethyl phosphate, a model for phosphate diesters. researchgate.net The model demonstrated that the complex orients the substrate for nucleophilic attack and lowers the activation energy. researchgate.net

Other strategies include designing ligands that position a nucleophile (like a hydroxyl group) close to a coordinated metal ion, thereby creating a highly reactive species. Studies with various zinc complexes have shown that preventing the nucleophile from binding directly to the metal ion can significantly enhance reactivity by increasing both the Lewis acidity of the metal and the nucleophilicity of the attacking group. Non-metallic systems, such as those using cyclodextrins to create a binding pocket, have also been shown to promote phosphate diester cleavage. These synthetic models provide crucial insights into the fundamental factors governing the catalysis of phosphate ester hydrolysis.

Computational Chemistry and Molecular Modeling of Distearyl Phosphate Systems

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems. For distearyl phosphate (B84403), MD is crucial for understanding how individual molecules self-assemble into larger aggregates and how these structures behave and interact with their environment.

The study of distearyl phosphate aggregates, such as bilayers and micelles, benefits from both high-resolution atomistic and computationally efficient coarse-grained (CG) simulation approaches.

Atomistic simulations represent every atom in the system, offering a highly detailed view of molecular interactions. These simulations are used to study the structure of lipid bilayers, the permeation of ions, and interactions with various materials. nih.gov However, their computational cost limits them to smaller systems and shorter timescales, typically up to hundreds of nanoseconds. tandfonline.com For dialkyl phosphates, atomistic models using force fields like GROMOS96 have successfully described the properties of planar bilayers and spherical micelles. nih.gov These simulations can estimate critical parameters such as NMR order parameters, diffusion of amphiphiles, and the lifetime of hydrogen bonds. nih.gov

Coarse-grained (CG) simulations group multiple atoms into single "beads," reducing the number of particles and allowing for the simulation of larger systems over longer, biologically relevant timescales (microseconds to milliseconds). tandfonline.comaip.orgsemanticscholar.org The MARTINI force field is a widely used CG model for lipids, including those with similar structures to this compound like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). aip.orgcecam.org In these models, the DSPC molecule, for instance, is represented by 14 beads, with 10 for the hydrophobic tails and the rest for the glycerol (B35011) and headgroup. aip.org CG-MD simulations are instrumental in modeling large-scale phenomena such as vesicle formation, membrane fusion, and the interaction of lipid aggregates with proteins. semanticscholar.org Often, atomistic simulations are performed to validate the findings from more computationally efficient coarse-grain simulations. aip.org

Table 1: Comparison of Atomistic and Coarse-Grained Simulation Approaches for Lipid Aggregates

| Feature | Atomistic Simulations | Coarse-Grained (CG) Simulations |

|---|---|---|

| Level of Detail | All atoms are explicitly represented. | Groups of atoms are represented as single beads. tandfonline.com |

| Typical Timescale | Nanoseconds (ns). tandfonline.com | Microseconds (µs) to Milliseconds (ms). semanticscholar.org |

| System Size | Smaller systems. | Larger systems (e.g., entire vesicles). semanticscholar.org |

| Force Fields | GROMOS, OPLS, COMPASS. nih.govaip.orgresearchgate.net | MARTINI, LIME. nih.govcecam.org |

| Primary Use | Detailed analysis of local interactions, hydrogen bonding, force field parameterization. nih.govnih.gov | Study of large-scale phenomena: self-assembly, membrane deformation, protein-lipid interactions. semanticscholar.orgcecam.org |

| Limitations | Computationally expensive, limited time and length scales. nih.gov | Loss of chemical detail, requires parameterization against atomistic data or experiments. aip.org |

The interface between a this compound aggregate and the aqueous environment is a region of critical activity. MD simulations are key to understanding the complex interactions involving water molecules and ions at this surface. The phosphate groups are among the most hydrated parts of a phospholipid assembly, forming strong hydrogen bonds with surrounding water molecules. osu.edu This "biological water" is highly structured and polarized, with dynamics that are significantly slower than bulk water. acs.org

Simulations reveal that cations such as Na⁺ and Ca²⁺ interact directly with the negatively charged phosphate groups. osu.edunih.gov This interaction often requires the partial dehydration of both the ion and the phosphate moiety. osu.edu The strength of this ion-phosphate interaction is influenced by the ion's charge density; for example, Ca²⁺, with a higher charge density, affects phospholipid organization more significantly than Na⁺. osu.edu Computational studies can calculate free energy profiles for ion binding, confirming that ions like Ca²⁺ bind strongly to the membrane surface, influencing its properties without necessarily penetrating the core. researchgate.net These interactions are crucial as they modulate the structure, stability, and function of the membrane. nih.gov

Atomistic and Coarse-Grained Simulations of this compound Aggregates

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure of this compound, which governs its chemical reactivity, reaction mechanisms, and energetic properties.

DFT is a robust method for investigating reaction pathways involving phosphate-containing molecules. mdpi.com It is used to calculate the energetics of reactions, such as the direct esterification of dialkylphosphates to trialkylphosphates. nih.gov For such reactions, DFT computations can determine the activation enthalpy (ΔH#), which is a critical factor in understanding reaction feasibility. For instance, the conversion of a dialkylphosphate to a trialkylphosphate has been calculated to have an activation enthalpy of around 171.2 kJ mol⁻¹. nih.gov

DFT studies have also elucidated the mechanisms of phosphodiester cleavage and the catalytic role of the phosphate group in transamination reactions. nih.govrsc.org These calculations can model transition states and intermediates, revealing how the phosphate group participates in proton transfer networks, often facilitated by water molecules. rsc.orgacs.org This level of mechanistic detail is essential for understanding enzymatic processes and designing new catalysts.

Table 2: Calculated Energetics for Direct Esterification of Dialkylphosphates via DFT

| Transformation | Property | Value (Ethyl Substrate) | Value (Butyl Substrate) |

|---|---|---|---|

| Dialkylphosphate → Trialkylphosphate | Reaction Enthalpy (ΔH) | -7.6 kJ mol⁻¹ | -13.7 kJ mol⁻¹ |

| Activation Enthalpy (ΔH#) for TS1 | 98.2 kJ mol⁻¹ | 108.1 kJ mol⁻¹ | |

| Activation Enthalpy (ΔH#) for TS2 | 173.7 kJ mol⁻¹ | 168.7 kJ mol⁻¹ | |

| Overall Activation Enthalpy (ΔH#) | ~171.2 kJ mol⁻¹ | ~168.7 kJ mol⁻¹ |

Data adapted from DFT computations at the M062X/6–311+G(d,p) level of theory. nih.gov

Quantum chemical calculations are highly effective in predicting the redox properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's susceptibility to oxidation and reduction, respectively. researchgate.net

For organophosphorus compounds like phosphite (B83602) derivatives, which are structurally related to phosphates, DFT has been used to screen for candidates for use as electrolyte additives in high-voltage batteries. rsc.org The methodology involves calculating oxidation potentials (OP) and reduction potentials (RP). researchgate.net A low OP value indicates that a molecule is easily oxidized. researchgate.net This computational screening can rapidly assess the electrochemical stability and reactivity of a large number of candidate molecules, identifying those with the desired properties for a specific application. researchgate.netrsc.org For example, in a screening of 35 phosphite derivatives, the calculated oxidation potentials ranged from 4.29 V to 5.75 V. rsc.org This predictive power is invaluable for materials science and the development of new chemical technologies.

Density Functional Theory (DFT) for Reaction Mechanisms and Energetics

Rational Design of this compound-Based Structures through In Silico Approaches

The insights gained from molecular modeling and quantum chemistry culminate in the ability to rationally design novel structures based on this compound. This in silico design process uses computational tools to predict the properties of hypothetical molecules, allowing researchers to screen vast chemical spaces for candidates with specific functionalities before committing to costly and time-consuming synthesis and experimentation. researchgate.net

A prime example of this approach is the computational screening of phosphite derivatives as electrolyte additives. rsc.org In such studies, a library of virtual compounds is created, and their properties (e.g., redox potentials, reactivity with undesirable species like HF) are calculated using DFT. researchgate.netrsc.org Based on predefined criteria, the most promising candidates are selected for experimental validation.

This design paradigm extends to drug delivery, where Quantitative Structure-Property Relationship (QSPR) models can be developed to predict a drug's efficiency of being loaded into liposomes. nih.gov These models correlate a molecule's structural and chemical properties with its performance, enabling the virtual screening of drug databases to identify new candidates for liposomal formulations. nih.gov This computer-driven approach represents a powerful strategy for accelerating the development of new materials and therapeutic systems built from molecules like this compound.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-dodecyl phosphate |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) |

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) |

| Trialkylphosphate |

| α-hydroxy-benzylphosphonate |

| Dialkyl phosphite |

| Tris(1-adamantyl) phosphite |

| Mupirocin |

| Pravastatin |

| Piroxicam |

| Quercetin |

| 5-Fluorouracil |

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) |

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol) 2000] (DSPE-PEG2000) |

| Tetrahydrofuran (THF) |

| Tripropylamine (TPrA) |

| Tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF6) |

| Potassium nitrate |

| Potassium hydrogen phosphate |

| Dipotassium phosphate |

| Sodium |

| Calcium |

| Hydrogen fluoride (B91410) (HF) |

Advanced Analytical Characterization Methodologies for Distearyl Phosphate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in verifying the molecular identity and assessing the purity of distearyl phosphate (B84403). These techniques probe the interactions of molecules with electromagnetic radiation, yielding data on functional groups, connectivity, and molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of distearyl phosphate. Both solution-state and solid-state NMR techniques are employed to gain detailed molecular-level information.

³¹P NMR is particularly powerful for analyzing phosphate-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. In cosmetic oil-in-water emulsions, ³¹P NMR can distinguish between emulsifier molecules bound at the oil-water interface and excess emulsifier present as a solid phase. researchgate.netresearchgate.net The interfacially bound emulsifier is detectable by high-resolution NMR, while the solid phase is not. researchgate.netresearchgate.net Dynamic ³¹P NMR methods can also provide insights into the molecular dynamics at the interface. researchgate.net For dialkyl phosphates, the ³¹P NMR chemical shift is influenced by the nature of the alkyl groups; an exchange from aryl to alkyl substituents typically results in a downfield shift. researchgate.net

Solid-state cross-polarization magic-angle spinning (CPMAS) NMR is used to study the solid phases of emulsifiers like this compound, confirming their existence in complex formulations such as emulsions. researchgate.netresearchgate.net

The ³¹P NMR chemical shifts for various phospholipids (B1166683), which share structural similarities with this compound, have been documented. For instance, in mixed micelles with detergents, distinct resonances can be resolved for different phospholipid classes. uzh.ch The chemical shift for distearyl phosphatidylcholine (DSPC), a closely related diester phosphate, has been reported and serves as a useful reference point. uzh.ch

Table 1: Representative ³¹P NMR Chemical Shifts of Related Phospholipids

| Compound/State | Chemical Shift (ppm) | Comments | Source |

| Diaryl Methyl Phosphates | Varies | Upfield shift with increasing electron-withdrawing ability of aryl substituents. | researchgate.net |

| Dimethyl Aryl Phosphates | Varies | Downfield shift compared to triaryl phosphates. | researchgate.net |

| Distearyl Phosphatidylcholine (DSPC) | Not specified | Exhibits a sharp resonance in sonicated vesicles. | liposomes.ca |

| Phosphatidic Acid (PA) | ~3.80 | In potassium cholate (B1235396) micelles. | uzh.ch |

Note: Chemical shifts are relative to 85% phosphoric acid and can vary based on solvent, pH, and temperature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide detailed information about the functional groups present in a molecule. For this compound, these methods are crucial for confirming the presence of phosphate and hydrocarbon moieties and for studying their interactions and conformations.

FTIR spectroscopy can identify key vibrational modes. The phosphate headgroup (PO₂⁻) exhibits characteristic symmetric and antisymmetric stretching vibrations. rjb.ro In studies of similar lipids like dipalmitoylphosphatidylcholine (DPPC), the symmetric stretching mode (νPO₂⁻ sym) is observed around 1095 cm⁻¹, while the antisymmetric mode (νPO₂⁻ asym) appears near 1222-1255 cm⁻¹. rjb.roacs.org The frequency of these bands is sensitive to hydration and hydrogen bonding, with shifts indicating interactions at the headgroup region. rjb.ro

Other significant bands include:

C=O stretching of the ester group (if present in derivatives), typically around 1732-1740 cm⁻¹. rjb.roacs.org

CH₂ stretching vibrations (asymmetric and symmetric) in the acyl chains, found in the 2800-3000 cm⁻¹ region. rjb.ro

CH₂ bending (scissoring) mode, located around 1467-1470 cm⁻¹. rjb.roacs.org

Changes in the position and width of the CH₂ stretching and bending bands can indicate alterations in the packing and order of the hydrocarbon chains. rjb.ro For instance, a shift to higher wavenumbers in the CH₂ bending mode can suggest a slight disordering of the chains. rjb.ro

Table 2: Key Infrared Absorption Bands for Phosphate Lipids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information | Source |

| OH Stretching | ~3500 | Presence of hydroxyl groups, hydration state. | rjb.ro |

| CH₂ Asymmetric & Symmetric Stretching | 2800 - 3000 | Acyl chain conformation and packing. | rjb.ro |

| C=O Ester Stretching | ~1732 - 1740 | Carbonyl group environment in ester-linked lipids. | rjb.roacs.org |

| CH₂ Bending (Scissoring) | ~1467 - 1470 | Acyl chain packing and order. | rjb.roacs.org |

| PO₂⁻ Antisymmetric Stretching | ~1222 - 1255 | Phosphate headgroup environment and interactions. | rjb.roacs.org |

| PO₂⁻ Symmetric Stretching | ~1095 | Phosphate headgroup hydration and H-bonding. | rjb.roacs.org |

Mass Spectrometry (MS) and Tandem MS for Lipidomics and Derivatives

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to elucidate the structure of its derivatives. When coupled with separation techniques like liquid chromatography (LC/MS), it becomes a cornerstone of lipidomics.

High-resolution mass spectrometry (HRMS) , often using Orbitrap or Time-of-Flight (TOF) analyzers, provides precise mass measurements, enabling the confirmation of the molecular formula of this compound. nih.govlcms.czuni-graz.at

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding structurally informative product ions. nih.govyoutube.com In the analysis of related phospholipids, specific fragmentation patterns are well-characterized. For instance, in positive-ion mode ESI-MS/MS, phosphocholine-containing lipids like DSPC show a characteristic neutral loss or a prominent fragment ion corresponding to the phosphocholine (B91661) headgroup. longdom.orgnih.gov For other phospholipid classes, fragmentation can reveal the composition of the fatty acyl chains. nih.govnih.gov The differential fragmentation at the sn-1 and sn-2 positions can provide information on the specific location of the acyl chains. nih.gov

In lipidomics, LC-MS/MS methods allow for the separation and identification of hundreds of lipid species from complex biological extracts. nih.gov This approach can be used to quantify this compound or its metabolic derivatives in various matrices, providing insights into biological processes or the stability of lipid-based formulations. nih.govlcms.cz

Scattering and Diffraction Techniques for Aggregate Structure Determination

In aqueous environments, amphiphilic molecules like this compound self-assemble into various ordered structures, such as micelles, lamellar phases (bilayers), and hexagonal phases. Scattering and diffraction techniques are essential for characterizing these mesophases on a nanometer scale.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering for Mesophases

By analyzing the SAXS data, one can determine key structural parameters, such as the lamellar repeat distance (d-spacing) and the electron density profile across the bilayer. iucr.orgkcl.ac.uk Time-resolved SAXS (Tr-SAXS) can follow structural changes in real-time, for example, during temperature jumps or osmotic stress. mdpi.com

Small-Angle Neutron Scattering (SANS) is complementary to SAXS. rsc.org Neutrons scatter from atomic nuclei, and the key advantage of SANS is the ability to use contrast variation by substituting hydrogen (¹H) with deuterium (B1214612) (²H). rsc.orgnist.gov By selectively deuterating either the lipid, the solvent (D₂O vs. H₂O), or specific parts of a molecule, different components of a complex assembly can be made "visible" or "invisible" to neutrons. rsc.org This allows for detailed structural analysis of specific regions within a lipid bilayer or nanoparticle, such as determining the location of a conjugated polymer or drug molecule. mdpi.combiorxiv.org

Table 3: Structural Parameters from SAXS/SANS on Distearoyl-Lipid Systems

| System | Technique | Measured Parameter | Finding/Value | Source |

| DSPE-PEG Liposomes | SAXS | Micelle Diameter | ~16-31 nm (depending on PEG length) | niph.go.jp |

| DOPE:CHEMS Liposomes | SAXS | Lamellar Lattice Parameter | 5.14 - 5.18 nm | nih.gov |

| DSPC Liposomes | SAXS | Liposome (B1194612) Size | ~59 nm | xenocs.com |

| DSPC/Cholesterol | SANS/SAXS | Lamellar Repeat Spacing | Decreases with increasing propylene (B89431) glycol concentration. | kcl.ac.ukresearchgate.net |

Note: CHEMS (Cholesteryl hemisuccinate), DOPE (Dioleoylphosphatidylethanolamine), DSPE-PEG (Distearoyl-phosphoethanolamine-Polyethylene glycol), DSPC (Distearoylphosphatidylcholine), Chol (Cholesterol).

X-ray Diffraction for Crystalline and Lamellar Organization

Low-angle XRD (or SAXS) gives the lamellar repeat distance (d-spacing), which is the thickness of one lipid bilayer plus the adjacent water layer. acs.orgnih.gov In multilamellar vesicles (MLVs), a series of equidistant Bragg peaks are observed, from which the d-spacing can be calculated. acs.orgacs.org

Wide-Angle X-ray Scattering (WAXS) provides information on the lateral packing of the hydrocarbon chains within the bilayer. iucr.orgkcl.ac.uk A sharp, intense peak in the WAXS region (q ≈ 1.5 Å⁻¹) is indicative of a well-ordered, crystalline-like (gel) phase where the chains are tightly packed in a hexagonal or orthorhombic lattice. A broad, diffuse peak in the same region (q ≈ 1.3-1.4 Å⁻¹) signifies a disordered, liquid-crystalline phase where the chains are fluid-like. iucr.org The combination of SAXS and WAXS (often performed simultaneously as SWAXS) allows for a complete picture of the lipid phase, correlating the bilayer structure with the physical state of the acyl chains. iucr.org This is critical for understanding phase transitions and the influence of additives like cholesterol on the membrane structure. iucr.orgacs.org

Microscopic Approaches for Morphological and Nanostructural Imaging

The visual characterization of materials at the micro and nano-scale is crucial for understanding their structure and behavior. For this compound and its formulations, electron and scanning probe microscopies are powerful tools to elucidate morphology and surface features.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are fundamental techniques for visualizing the structure of materials at high resolution. measurlabs.com The primary distinction between them lies in their imaging mechanism: SEM analyzes electrons that are reflected or knocked off the sample's surface, providing detailed information about the surface topography and composition, while TEM creates an image from electrons that pass through a very thin sample, revealing internal structures. thermofisher.com

| Technique | Information Provided | Typical Application for this compound Systems |

| SEM | Surface topography, morphology, composition (with EDS) thermofisher.commdpi.com | Imaging the surface of this compound-containing nanoparticles and microparticles, observing aggregation. chalcogen.ro |

| TEM | Internal structure, crystal structure, morphology thermofisher.com | Visualizing the internal structure of liposomes or NLCs containing this compound, determining nanoparticle size and shape. chalcogen.ro |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. copernicus.org Unlike electron microscopy, AFM does not require a vacuum and can operate in various environments, including liquids, making it suitable for imaging biological samples and interfaces. copernicus.orgberkeley.edu It works by scanning a sharp tip over a surface and measuring the forces between the tip and the sample to create a topographical map. berkeley.edu

AFM is particularly useful for characterizing the surface of lipid monolayers and supported bilayers containing this compound. It can reveal the fine details of surface roughness and the presence of domains with different physical properties. nii.ac.jp For instance, AFM has been used to map the supramolecular patterns of lipid structures at interfaces, providing insights into their molecular arrangement. ed.ac.uk The resolution of AFM is typically higher than that of profilometry, especially at the nanoscale, making it ideal for detailed surface characterization. otago.ac.nz

Hydrodynamic and Electrokinetic Characterization of Colloidal Systems

The behavior of this compound in colloidal systems, such as liposomes and emulsions, is heavily influenced by particle size, size distribution, and surface charge. These parameters are critical for the stability and interaction of the colloidal particles.

Dynamic Light Scattering (DLS) for Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of small particles in suspension. nih.govanton-paar.com The technique is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger particles. anton-paar.com By analyzing the time-dependent fluctuations in the intensity of scattered light from the particles, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. anton-paar.com

DLS provides the Z-average diameter, which is the intensity-weighted harmonic mean diameter, and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. anton-paar.comhoriba.com A PDI value below 0.05 indicates a highly monodisperse sample, while values greater than 0.7 suggest a very broad distribution that may not be ideal for DLS analysis. nih.gov In the characterization of liposomes containing this compound, DLS is a standard method to measure the mean hydrodynamic diameter and PDI of the vesicles. nih.gov

| Parameter | Description | Relevance to this compound Colloids |

| Z-Average | Intensity-weighted mean hydrodynamic diameter. horiba.com | Provides a reliable measure of the average particle size of liposomes or nanoparticles. |

| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. nih.gov | Indicates the uniformity of the particle population; low PDI is often desired for stability and consistent performance. |

Zeta Potential Measurements for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. It is the electric potential at the slipping plane, which is the boundary between the layer of ions firmly attached to the particle surface and the diffuse layer of surrounding ions. google.com Zeta potential is typically measured by applying an electric field across the sample and measuring the velocity of the particles using laser Doppler velocimetry. nih.gov

Interfacial Rheology and Surface Pressure-Area Isotherms in Monolayer Studies

The behavior of this compound at interfaces, such as the air-water or oil-water interface, is fundamental to its function in emulsions and foams. Interfacial rheology and surface pressure-area isotherm studies provide detailed information about the mechanical properties and packing of this compound monolayers. uv.esresearchgate.net

Surface pressure-area (π-A) isotherms are obtained by compressing a monolayer of a substance at an interface and measuring the resulting surface pressure as a function of the area per molecule. nih.gov These isotherms reveal different physical states of the monolayer, such as gas, liquid-expanded, liquid-condensed, and solid phases, as well as phase transitions between them. nih.govosu.edu For phospholipids like distearoyl phosphatidylcholine (a close structural relative of this compound), isotherms show characteristic phase transitions. osu.edumdpi.com The presence of other components in a mixed monolayer can significantly alter the isotherm, providing information on the miscibility and interactions between the components. researchgate.net

Biological and Materials Science Research Applications of Distearyl Phosphate Analogs Mechanistic Focus

Fundamental Insights into Lipid Biosynthesis Pathways Involving Phosphatidic Acid

Phosphatidic acid (PA) is a fundamental intermediate in the biosynthesis of all acylglycerol lipids. wikipedia.org It is composed of a glycerol (B35011) backbone, two fatty acids, and a phosphate (B84403) group. researchgate.net Although it constitutes less than 1% of the total phospholipids (B1166683) in a cell's membrane, it plays a crucial role as a precursor for the synthesis of other phospholipids and fats. researchgate.net The synthesis of PA can occur through multiple pathways, including the acylation of glycerol-3-phosphate, the phosphorylation of diacylglycerol (DAG) by DAG kinase, and the acylation of lysophosphatidic acid. wikipedia.org

Distearyl phosphate, as an analog of phosphatidic acid, serves as a valuable tool in research to probe these biosynthetic pathways. For instance, studies have utilized distearoyl phosphatidic acid in liposomes to investigate the specific binding and activity of proteins involved in lipid metabolism. google.com Research on CDP-diacylglycerol synthases (CDS), enzymes that convert PA to CDP-diacylglycerol, has revealed that different isoforms exhibit distinct specificities for the acyl chains of their PA substrate. acs.org Specifically, the human CDS2 isoform shows a preference for 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid, while CDS1 does not display significant acyl chain specificity. acs.org This highlights how the specific structure of PA analogs like this compound can influence enzymatic processes and the subsequent production of various lipid species.

Furthermore, research into plant chloroplasts has demonstrated the channeling of eukaryotic diacylglycerol into the biosynthesis of plastidial phosphatidylglycerol, where phosphatidic acid is a key intermediate. science.gov By using analogs, researchers can trace the metabolic fate of specific lipid structures and gain a deeper understanding of the complex lipid trafficking and synthesis that occurs within different cellular compartments. google.comscience.gov

Mechanistic Studies of Cellular Signal Transduction Mediated by Phosphate Lipids

Phosphate lipids, including phosphatidic acid (PA), are not just metabolic intermediates but also potent signaling molecules involved in a myriad of cellular processes. wikipedia.orgnih.gov PA can recruit and activate various cytosolic proteins, influencing processes like cell proliferation and vesicular trafficking. wikipedia.orgresearchgate.net The concentration of PA in membranes is tightly regulated, allowing for transient, localized signaling events. wikipedia.org

This compound and its analogs are instrumental in dissecting the mechanisms of phosphate lipid-mediated signal transduction. These analogs can be incorporated into model membrane systems to study their interactions with signaling proteins. google.com For example, lipid phosphate phosphatases (LPPs) are enzymes that dephosphorylate lipid phosphates like PA, converting them into other bioactive lipids such as diacylglycerol (DAG). nih.gov This enzymatic conversion alters the signaling landscape within the cell. nih.gov By using specific PA analogs, researchers can investigate the substrate specificity and regulatory mechanisms of LPPs, shedding light on how the balance between different signaling lipids is maintained. nih.gov